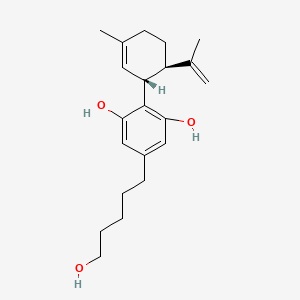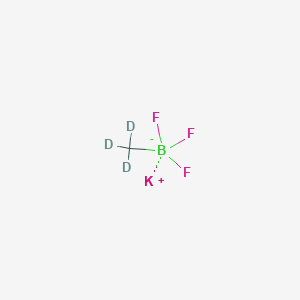![molecular formula C₁₉H₂₄FNOSi B1145175 N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine CAS No. 179411-51-9](/img/new.no-structure.jpg)
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is a synthetic organic compound with the molecular formula C19H24FNOSi. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those related to cholesterol absorption inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-hydroxybenzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Schiff Base: The protected aldehyde is then reacted with 4-fluoroaniline to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the sensitive silyl ether group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Silanols and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In the field of biology and medicine, N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is used in the synthesis of cholesterol absorption inhibitors. These inhibitors are crucial in managing hypercholesterolemia and related cardiovascular diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of compounds synthesized from N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine involves inhibition of cholesterol absorption in the intestines. This is achieved by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a key role in the uptake of cholesterol.
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: A well-known cholesterol absorption inhibitor.
(3S,4S,3’S)-Ezetimbe: An epimer of Ezetimibe.
Other Schiff Bases: Compounds with similar imine functionalities.
Uniqueness
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is unique due to its specific structural features, such as the silyl ether group and the fluorine atom, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
179411-51-9 |
|---|---|
Molecular Formula |
C₁₉H₂₄FNOSi |
Molecular Weight |
329.48 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






